Cas no 89587-01-9 (1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(4-nitrophenyl)-)

1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(4-nitrophenyl)- structure
89587-01-9 structure
Product Name:1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(4-nitrophenyl)-
CAS No:89587-01-9
MF:C22H18N4O4
MW:402.402724742889
CID:595663
PubChem ID:13223240
Update Time:2025-04-19

1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(4-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(4-nitrophenyl)-
    • 2-methyl-2,4-bis(4-nitrophenyl)-1,3-dihydro-1,5-benzodiazepine
    • DTXSID80529668
    • 2-Methyl-2,4-bis(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
    • Oprea1_419829
    • 89587-01-9
    • Inchi: 1S/C22H18N4O4/c1-22(16-8-12-18(13-9-16)26(29)30)14-21(15-6-10-17(11-7-15)25(27)28)23-19-4-2-3-5-20(19)24-22/h2-13,24H,14H2,1H3
    • InChI Key: UAJBUDHMYDZEPG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C1(C)CC(C2C=CC(=CC=2)[N+](=O)[O-])=NC2C=CC=CC=2N1)=O

Computed Properties

  • Exact Mass: 402.13280507g/mol
  • Monoisotopic Mass: 402.13280507g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 2
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 116Ų

1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(4-nitrophenyl)- Related Literature

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